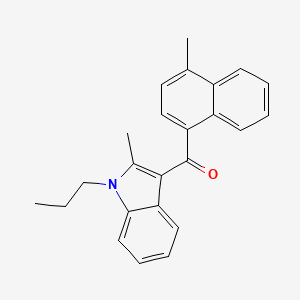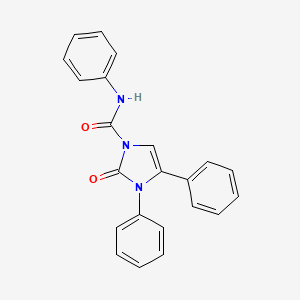![molecular formula C10H4Cl3N3O B14209790 1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trichloromethyl)- CAS No. 750615-75-9](/img/structure/B14209790.png)
1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trichloromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trichloromethyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is known for its unique structural features, which include a fused pyridine and pyrimidine ring system, along with a trichloromethyl group and a carbonitrile moiety
準備方法
The synthesis of 1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trichloromethyl)- typically involves multi-step synthetic routes. One common method includes the condensation of appropriate pyridine and pyrimidine precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts, and the reaction temperature and time are carefully monitored to ensure high yield and purity of the final product .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods focus on improving the efficiency and cost-effectiveness of the synthesis process while maintaining the quality of the compound .
化学反応の分析
1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trichloromethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trichloromethyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor.
Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate.
作用機序
The mechanism of action of 1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trichloromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
類似化合物との比較
1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trichloromethyl)- can be compared with other similar compounds, such as:
1H-Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar fused ring system but differ in the position of the nitrogen atoms and the presence of different substituents.
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds have a pyrrole ring fused to a pyridine ring, offering different chemical reactivity and biological activity compared to the pyrido[1,2-c]pyrimidine derivatives.
The uniqueness of 1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trichloromethyl)- lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific applications.
特性
CAS番号 |
750615-75-9 |
|---|---|
分子式 |
C10H4Cl3N3O |
分子量 |
288.5 g/mol |
IUPAC名 |
1-oxo-3-(trichloromethyl)pyrido[1,2-c]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C10H4Cl3N3O/c11-10(12,13)8-6(5-14)7-3-1-2-4-16(7)9(17)15-8/h1-4H |
InChIキー |
DNIPQAYAONTGHF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=NC(=O)N2C=C1)C(Cl)(Cl)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Glycyl-D-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14209713.png)




![N-[(2,4-Dimethoxyphenyl)methyl]-4-(2-oxocyclohexyl)butanamide](/img/structure/B14209740.png)

![2-[(4-Ethenylphenyl)methoxy]-6-methoxybenzaldehyde](/img/structure/B14209748.png)




![3-[4-Amino-1-(2-ethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol](/img/structure/B14209784.png)

